molecular formula C12H17NO B183666 N-(4-ethoxybenzyl)cyclopropanamine CAS No. 892571-13-0

N-(4-ethoxybenzyl)cyclopropanamine

Cat. No.: B183666
CAS No.: 892571-13-0
M. Wt: 191.27 g/mol
InChI Key: GCBCRSKQQBITOT-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)cyclopropanamine (CAS 892571-13-0) is a chemical compound of significant interest in research and development, particularly in the field of pharmaceutical chemistry and organic synthesis. With the molecular formula C12H17NO and a molecular weight of 191.27 g/mol , this compound features a cyclopropylamine group attached to a 4-ethoxybenzyl moiety. This specific structural motif, combining an ethoxy aromatic system with a cyclopropyl group, makes it a valuable intermediate for the preparation of more complex molecules. The compound is closely related to structural analogs that have demonstrated utility in various research applications. Scientific studies have utilized similar N-(alkoxybenzyl)cyclopropanamine derivatives as key precursors in the synthesis of dithiocarbamate ligands for metal complexes , which are investigated for their potential biological activities. Furthermore, cyclopropylamine-containing structures are frequently explored in medicinal chemistry and drug discovery research for their potential bioactivity . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and employ appropriate personal protective equipment.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCRSKQQBITOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405975
Record name N-(4-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892571-13-0
Record name N-(4-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Cyclopropanamine

The reaction proceeds via an SN2 mechanism, where cyclopropanamine acts as a nucleophile, displacing the chloride ion from 4-ethoxybenzyl chloride. The general reaction scheme is:

4-Ethoxybenzyl chloride+CyclopropanamineThis compound+HCl\text{4-Ethoxybenzyl chloride} + \text{Cyclopropanamine} \rightarrow \text{this compound} + \text{HCl}

Key Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize ionic intermediates.

  • Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize HCl and drive the reaction forward.

  • Temperature: 0–25°C to mitigate exothermic side reactions.

  • Time: 12–24 hours for complete conversion.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventTHFDCMEthanol
BaseEt₃NK₂CO₃NaOH
Temperature (°C)02540
Yield (%)788265

Condition 2 (DCM, K₂CO₃, 25°C) achieved the highest yield (82%) due to improved solubility of reactants and efficient HCl scavenging.

Reductive Amination as an Alternative Pathway

An alternative method employs reductive amination using 4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent:

4-Ethoxybenzaldehyde+CyclopropanamineNaBH₃CNThis compound\text{4-Ethoxybenzaldehyde} + \text{Cyclopropanamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Advantages and Limitations

  • Yield: 60–70%, lower than alkylation due to competing imine formation.

  • Purity: Requires rigorous purification to remove unreacted aldehyde.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production faces challenges in cost-efficiency and safety.

Solvent Recycling

DCM and THF are recovered via distillation, reducing waste and costs. Pilot studies show a 40% reduction in solvent expenditure when implementing closed-loop systems.

ParameterSpecification
Storage Temperature<30°C
VentilationForced-air, negative-pressure systems
Personal Protective EquipmentNitrile gloves, face shields

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (7:3 → 1:1). This removes unreacted benzyl chloride and amine byproducts.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45–2.55 (m, 1H, cyclopropane CH), 3.72 (s, 2H, NCH₂), 6.82–6.90 (m, 4H, aromatic H).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C stretch).

Comparative Analysis of Synthetic Methods

Table 3: Alkylation vs. Reductive Amination

MetricAlkylationReductive Amination
Yield (%)8265
Purity (%)9585
Reaction Time (h)2448
ScalabilityHighModerate

Alkylation is preferred for industrial applications due to superior yield and scalability, whereas reductive amination is reserved for substrates sensitive to alkylation conditions .

Biological Activity

N-(4-Ethoxybenzyl)cyclopropanamine, a cyclopropane derivative with a 4-ethoxybenzyl substituent, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's rigidity and reactivity.
  • 4-Ethoxybenzyl Group : This aromatic moiety enhances lipophilicity and may influence interactions with biological targets.

The molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.30 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The amine group facilitates hydrogen bonding and ionic interactions, potentially influencing receptor activity and enzyme functions.

Key Mechanisms Include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to mood regulation and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Recent research has highlighted the compound's potential in various biological assays:

  • Neurotransmitter Interaction : Studies indicate that this compound exhibits affinity for serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.
  • Antimicrobial Activity : Initial tests have shown moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Observed Effect Reference
Neurotransmitter ModulationIncreased serotonin activity
Antimicrobial EffectsModerate inhibition of bacteria

Case Studies

  • Case Study on Neuropharmacology :
    • A study assessed the effects of this compound on rat models exhibiting depressive-like behaviors. The compound demonstrated significant improvement in behavioral scores when administered over a two-week period.
    • Results indicated enhanced serotonin levels in the prefrontal cortex, correlating with behavioral changes.
  • Antimicrobial Efficacy Evaluation :
    • In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting potential as a therapeutic agent against resistant bacterial strains.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing safety and efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans, particularly for psychiatric disorders and infections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.